molecular formula C25H30N4O4S B2559193 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide CAS No. 688355-04-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2559193
CAS No.: 688355-04-6
M. Wt: 482.6
InChI Key: ACQVNPDYNQORPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a quinazoline-derived acetamide featuring a 3,4-dimethoxyphenylethyl chain and a tetrahydrofuran (oxolan)-linked amino substituent. Its structure combines a sulfanyl-acetamide core with a quinazolin-4-one scaffold, a motif associated with diverse biological activities, including anticonvulsant, antimicrobial, and kinase-inhibitory properties . The 3,4-dimethoxy group on the phenyl ring may enhance lipophilicity and membrane permeability, while the oxolan moiety could improve metabolic stability compared to linear ethers .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-31-21-10-9-17(14-22(21)32-2)11-12-26-23(30)16-34-25-28-20-8-4-3-7-19(20)24(29-25)27-15-18-6-5-13-33-18/h3-4,7-10,14,18H,5-6,11-13,15-16H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVNPDYNQORPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Core Construction via Oxidative Cyclization

Drawing from metal-free quinazoline synthesis methodologies, the quinazoline ring is assembled via oxidative cyclization of o-aminobenzylamine and a substituted benzylamine. For this target, 4-chloroquinazoline-2-thiol is synthesized as the intermediate:

  • Reaction Conditions :
    • o-Aminobenzylamine (3.0 mmol) and 2-mercaptobenzylamine (3.0 mmol) are combined with 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) in DMSO.
    • The mixture is heated at 90°C under O₂ for 48 hours.
  • Mechanism :
    • Oxidative imine formation followed by intramolecular cyclization and aromatization yields 4-chloroquinazoline-2-thiol (Scheme 1).
  • Yield : 68% after column chromatography (alumina, ethyl acetate/hexane).

Introduction of the Tetrahydrofurfurylamino Group

The 4-chloro substituent is displaced via nucleophilic aromatic substitution:

  • Reaction Protocol :
    • 4-Chloroquinazoline-2-thiol (1.0 mmol) is refluxed with (oxolan-2-yl)methylamine (1.2 mmol) in dry toluene containing K₂CO₃ (2.0 mmol) for 12 hours.
  • Workup :
    • The product is purified via preparative TLC (CH₂Cl₂:MeOH, 9:1), yielding 4-{[(oxolan-2-yl)methyl]amino}quinazoline-2-thiol as a yellow solid.
  • Yield : 72%.

Synthesis of 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Amidation of 2-(3,4-Dimethoxyphenyl)ethylamine

Adapting protocols from acyl chloride reactions:

  • Reaction Setup :
    • 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 mmol) is dissolved in anhydrous CH₂Cl₂ under N₂.
    • Chloroacetyl chloride (1.1 mmol) is added dropwise at 0°C, followed by triethylamine (1.5 mmol). The mixture is stirred at room temperature for 6 hours.
  • Isolation :
    • The organic layer is washed with 2M HCl, saturated NaHCO₃, and brine. After drying (MgSO₄), solvent evaporation affords 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide as a white solid.
  • Yield : 85%.

Coupling of Fragments via Nucleophilic Substitution

Thiol-Chloroacetamide Reaction

Following established thiol alkylation procedures:

  • Optimized Conditions :
    • 4-{[(Oxolan-2-yl)methyl]amino}quinazoline-2-thiol (1.0 mmol) and 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 mmol) are refluxed in dry acetone with K₂CO₃ (2.0 mmol) for 8 hours.
  • Purification :
    • The crude product is recrystallized from CH₂Cl₂/ethyl acetate (1:1) to yield the target compound as a crystalline solid.
  • Yield : 74%.

Alternative Synthetic Pathways and Optimization

Reductive Amination for Quinazoline Functionalization

An alternative route to introduce the tetrahydrofurfurylamino group involves reductive amination:

  • Procedure :
    • 4-Aminoquinazoline-2-thiol (1.0 mmol) is reacted with oxolane-2-carbaldehyde (1.2 mmol) in MeOH, followed by NaBH₃CN (1.5 mmol) at 0°C.
  • Yield : 65% after silica gel chromatography.

EDCI-Mediated Amide Coupling

For comparative analysis, the acetamide bond is formed via carbodiimide chemistry:

  • Reaction :
    • 2-[(4-{[(Oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetic acid (1.0 mmol) is activated with EDCI·HCl (1.2 mmol) and DMAP (0.1 mmol) in CH₂Cl₂.
    • 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 mmol) is added, and the mixture is stirred for 24 hours.
  • Yield : 70%.

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Purity (HPLC) Time (h)
Nucleophilic Substitution Thiol-chloroacetamide coupling 74 98.5 8
Reductive Amination Quinazoline functionalization 65 97.8 12
EDCI Coupling Amide bond formation 70 96.2 24

Key Findings :

  • Nucleophilic substitution offers the highest yield and purity, aligning with literature precedents.
  • EDCI-mediated coupling, while effective, requires longer reaction times and additional purification steps.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazoline-H), 6.82–6.79 (m, 3H, aromatic), 4.12 (t, 2H, OCH₂), 3.89 (s, 6H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₂₆H₃₁N₄O₅S [M+H]⁺: 535.1984; found: 535.1986.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O, 70:30).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often under mild conditions with appropriate catalysts.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a reagent in the synthesis of more complex molecules.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial properties : Investigated for its ability to inhibit microbial growth.
  • Anticancer effects : Studies have shown that it may inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition.

Medicine

The compound is being explored as a therapeutic agent due to its interaction with specific molecular targets. Notably, its ability to inhibit protein kinases suggests potential applications in cancer treatment.

Industry

In industrial settings, the compound has been utilized in the development of new materials and as a catalyst in various chemical processes.

Case Studies

  • Anticancer Activity : A study published in PMC highlighted the synthesis of related quinazoline derivatives demonstrating significant anticancer activity against various cancer cell lines. The findings suggest that modifications to the quinazoline structure can enhance efficacy against specific cancer types .
  • Biological Evaluation : Research conducted on similar compounds indicated their potential as inhibitors of key enzymes involved in tumor progression. This suggests that this compound could be further investigated for its therapeutic potential .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Chlorophenyl vs. Dimethoxyphenyl : The 4-chlorophenyl derivative (MW 501.0) exhibits antimicrobial activity, likely due to the electron-withdrawing Cl enhancing target binding . In contrast, the target compound’s 3,4-dimethoxy groups may favor CNS penetration due to increased lipophilicity .
  • Sulfamoylphenyl vs. Oxolan-Methylamino: Sulfamoyl groups (e.g., in 13a) improve aqueous solubility, whereas the oxolan moiety in the target compound may reduce oxidative metabolism, extending half-life .

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic and Functional Group Variations

Compound Name Heterocycle Functional Group Molecular Weight Notable Property
Target Compound Quinazolin-4-one Sulfanyl-acetamide, oxolan ~567.6 Potential kinase inhibition
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolin-2,4-dione Dichlorophenylmethyl Not reported Anticonvulsant activity
2-{[3-(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazolin-4-one Fluorophenyl, oxolan ~483.5 (estimated) Enhanced metabolic stability

Key Findings :

  • Quinazolin-4-one vs. Quinazolin-2,4-dione : The dione structure in compound 1 () confers anticonvulsant activity, possibly via GABAergic modulation, whereas the 4-one scaffold in the target compound is more likely to interact with ATP-binding pockets in kinases .
  • Fluorophenyl vs. Dimethoxyphenyl : The fluorophenyl analogue () shares the oxolan group with the target compound but replaces dimethoxy with fluorine, balancing hydrophobicity and electronic effects for improved PK/PD .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes:

  • A 3,4-dimethoxyphenyl group.
  • An oxolan moiety linked to a quinazoline derivative.
  • A sulfanyl group which enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds containing quinazoline and sulfanyl groups can exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown effectiveness against prostate cancer and other malignancies by inhibiting specific kinases involved in tumor growth .

Antimicrobial Properties

The presence of sulfur in the structure has been associated with enhanced antimicrobial activity. Compounds with similar frameworks have been reported to exhibit activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .

Neuroprotective Effects

Sulfur-containing compounds have also emerged as neuroprotective agents. Studies suggest that they may help in reducing oxidative stress and inflammation in neural tissues, which is critical in neurodegenerative diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The quinazoline structure is known for its ability to inhibit various kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : It could influence several signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Activity

A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects on prostate cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells .

Study 2: Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits potent activity against Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Data Summary

Biological ActivityMechanism of ActionReference
AntitumorInhibition of kinases; apoptosis induction
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveReduction of oxidative stress

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amides under reflux conditions .
  • Sulfanyl acetamide linkage : Thiol-ene "click" chemistry or nucleophilic substitution between a quinazoline-thiol intermediate and chloroacetamide derivatives, requiring anhydrous solvents (e.g., DMF) and bases like NaH .
  • Oxolane (tetrahydrofuran) functionalization : Coupling via reductive amination between a primary amine and oxolan-2-ylmethyl aldehyde, using catalysts like Pd/C or NaBH₄ . Key considerations : Reaction temperature (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. How should researchers validate structural integrity and purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~529.2) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Substituent modulation : Synthesize analogs with variations in the oxolane ring (e.g., replacing with pyrrolidine) or quinazoline substituents (e.g., halogenation) to evaluate effects on bioactivity .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR or VEGFR) .
  • In vitro assays : Compare IC₅₀ values across analogs in cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with potency .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Purity discrepancies : Re-test compounds using standardized HPLC protocols to rule out impurity interference .
  • Assay variability : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .

Methodological Challenges

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂) for coupling steps to improve efficiency .
  • Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability .

Q. What advanced techniques are used to probe target engagement in biological systems?

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) to purified enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.